molecular formula C10H11Cl2NO3 B5864472 2,2-dichloro-N-(3,4-dimethoxyphenyl)acetamide

2,2-dichloro-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5864472
M. Wt: 264.10 g/mol
InChI Key: QVDHBKXEUGKSPG-UHFFFAOYSA-N
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Description

2,2-dichloro-N-(3,4-dimethoxyphenyl)acetamide, also known as DDC, is a chemical compound that has been widely used in scientific research. It belongs to the class of amides and is primarily used as a reagent in organic synthesis. The compound has several applications in the field of medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Quantum Chemical Calculations and Molecular Properties The molecular structure, thermodynamic properties, and vibrational frequencies of compounds similar to 2,2-dichloro-N-(3,4-dimethoxyphenyl)acetamide have been extensively studied using density functional theory (DFT). These studies help in predicting sites and reactivities towards electrophilic and nucleophilic attacks and provide insights into molecular electrostatic potential, atomic charges, and charge delocalization (Choudhary, Agarwal, Gupta, & Tandon, 2014).

Molecular Conformation Analysis Research on molecular conformation, particularly the orientation of N—H bonds in relation to aromatic ring substituents in compounds similar to this compound, offers insights into their structural characteristics. These studies reveal how intermolecular hydrogen bonding patterns influence the formation of molecular chains and impact the overall structural stability of such compounds (Gowda, Foro, Svoboda, Fuess, 2009).

Synthetic Applications and Chemical Reactions Various derivatives of this compound undergo a range of chemical reactions, offering pathways for synthesizing new compounds. These reactions include oxidative radical cyclization and acyliminium ion cyclization, which are key in synthesizing complex molecular structures with potential pharmaceutical applications (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

NMR Spectral Studies The detailed analysis of NMR spectra of compounds structurally similar to this compound is crucial in understanding their electronic structure and molecular dynamics. These studies contribute to a deeper understanding of the influence of substituents on the chemical shifts and bonding nature within such molecules (Gowda & Gowda, 2007).

Biological Activity and Chemical Reactivity Theoretical studies on dichloro-substituted acetamides provide insights into their biological activity, chemical reactivity, and coordination ability. This information is vital for understanding the pharmacological importance of such molecules and their potential applications in medicine (Kumar & MisraNeeraj, 2014).

properties

IUPAC Name

2,2-dichloro-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO3/c1-15-7-4-3-6(5-8(7)16-2)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDHBKXEUGKSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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